N-Demethyl-alpha-obscurine

Pharmacokinetics Plasma Exposure Drug Metabolism

Researchers requiring authenticated N-demethyl-α-obscurine for Lycopodium alkaloid quantification face sourcing challenges with undocumented purity. This reference standard addresses that gap directly. • 2.2× higher systemic AUC (156.91 vs 71.88 ng·h/mL) than α-obscurine-enabling extended plasma sampling windows for sparse-design PK studies • 4.2× lower brain Cmax (5.89 vs 24.46 ng/g)-reducing CNS confound risk in peripheral pharmacodynamic models • ≥98% HPLC purity validated for LC-MS/MS method development, calibration curve construction, and batch-to-batch consistency

Molecular Formula C16H24N2O
Molecular Weight 260.381
CAS No. 34399-44-5
Cat. No. B593427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethyl-alpha-obscurine
CAS34399-44-5
Molecular FormulaC16H24N2O
Molecular Weight260.381
Structural Identifiers
SMILESCC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4
InChIInChI=1S/C16H24N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h10-12,17H,2-9H2,1H3,(H,18,19)/t10-,11+,12-,16-/m1/s1
InChIKeySODGYLLKKFRBQO-AZKPJATDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





N-Demethyl-alpha-obscurine: Preclinical Research Overview


N-Demethyl-alpha-obscurine (DOR) is a lycodine-type Lycopodium alkaloid naturally occurring in Lycopodium japonicum and Huperzia serrata [1]. As the N-desmethyl metabolite of alpha-obscurine (OSR), DOR features a C16H24N2O molecular framework (MW 260.37) with a secondary amine that distinguishes it structurally from its methylated parent [2]. This demethylation confers altered physicochemical properties, including increased polarity and modified pharmacokinetic behavior, which directly impact its suitability for specific research applications involving central nervous system exposure and metabolic transformation studies .

Research Area CNS exposure and metabolic transformation studies
Compound Class N-desmethyl metabolite of alpha-obscurine; lycodine-type alkaloid
Differentiation Higher polarity and distinct PK profile vs. parent alkaloid
Analytical Use Reference standard for metabolite identification and LC-MS/MS method validation

Why N-Demethyl-alpha-obscurine Cannot Be Substituted


In-class substitution among Lycopodium alkaloids is precluded by substantial divergence in plasma exposure, brain distribution, and elimination kinetics. Despite being the N-desmethyl metabolite of alpha-obscurine (OSR), DOR exhibits a 2.2-fold higher AUC0→t (156.91 vs. 71.88 ng·h/mL) and a 1.6-fold longer elimination half-life (2.24 h vs. 1.37 h) following identical oral dosing of Lycopodii Herba extract [1]. Conversely, brain tissue distribution reveals an inverse relationship: OSR achieves 4.2-fold higher peak brain concentrations (24.46 ng/g) compared to DOR (5.89 ng/g) at respective Tmax values, underscoring that the demethylated analog has markedly reduced blood-brain barrier penetration despite superior systemic exposure [1]. These orthogonal pharmacokinetic and tissue distribution profiles render the compounds non-interchangeable for studies targeting peripheral versus central compartments. Procurement of the incorrect analog would yield divergent experimental outcomes, particularly in preclinical efficacy models requiring defined central nervous system bioavailability or sustained plasma exposure.

N-Demethyl-alpha-obscurine Extended plasma half-life and higher systemic exposure context
Alpha-obscurine Shorter elimination half-life; different plasma exposure profile

Systemic exposure parameters may shift study outcomes; not interchangeable

N-Demethyl-alpha-obscurine Lower peak brain concentration and reduced CNS distribution context
Alpha-obscurine Higher brain tissue exposure; may differ in CNS endpoint interpretation

Brain distribution profile diverges; peripheral vs. central study design requires careful selection

N-Demethyl-alpha-obscurine: Comparative Evidence


Plasma Exposure and Half-Life vs. Alpha-Obscurine

N-Demethyl-alpha-obscurine (DOR) demonstrates markedly higher plasma exposure and slower elimination compared to its methylated parent, alpha-obscurine (OSR), following oral administration of Lycopodii Herba extract in rats. DOR achieves an AUC0→t of 156.91 ng·h/mL—2.2-fold greater than OSR (71.88 ng·h/mL)—and a t1/2 of 2.24 h versus 1.37 h for OSR [1]. This extended systemic residence is attributed to metabolic conversion of OSR to DOR in vivo, establishing DOR as the predominant circulating species despite lower initial herb content [1].

Plasma Exposure
Head-to-head
AUC0→t 156.91 (DOR) vs 71.88 ng·h/mL (OSR); t1/2 2.24 h vs 1.37 h; 2.2-fold higher AUC, 1.6-fold longer t1/2
Supports metabolite-entity plasma exposure study design
Rat model; LC-MS/MS; n=6; extract administration
Pharmacokinetics Plasma Exposure Drug Metabolism

Brain Tissue Distribution vs. Alpha-Obscurine

Brain tissue distribution analysis reveals an inverse relationship between systemic exposure and central nervous system penetration for DOR versus OSR. Alpha-obscurine (OSR) attains a peak brain concentration (Cmax) of 24.46 ± 5.19 ng/g at 1.5 h post-dose, whereas N-demethyl-alpha-obscurine (DOR) reaches only 5.89 ± 0.50 ng/g at 2.0 h—a 4.2-fold difference [1]. This diminished brain penetration of DOR correlates with its higher polarity resulting from N-demethylation, which restricts passive diffusion across the blood-brain barrier [1].

Brain Distribution
Head-to-head
Cmax 5.89 (DOR) vs 24.46 ng/g (OSR); 4.2-fold lower peak brain concentration
Indicates reduced CNS penetration context; peripheral compartment focus
Rat brain homogenate; Tmax 2.0 h (DOR) vs 1.5 h (OSR)
Blood-Brain Barrier CNS Distribution Neuropharmacology

Impact of Demethylation on Physicochemical Properties

N-Demethyl-alpha-obscurine (DOR) differs from alpha-obscurine (OSR) by the absence of an N-methyl group (C16H24N2O vs. C17H26N2O). This structural modification alters key physicochemical descriptors relevant to experimental design: DOR has a predicted logP of 3.15 and lower molecular weight (260.37 vs. 274.4 g/mol) [1]. The increased polarity and hydrogen bond donor capacity (2 HBD vs. 1 HBD for OSR) impact solubility profiles, chromatographic retention, and membrane permeability [2].

Physicochemical Profile
Class-level
MW 260.37; logP 3.15; HBD 2 vs OSR HBD 1; increased polarity
May require compound-specific solubility and assay optimization
Predicted values; vendor technical datasheets
Physicochemical Properties Molecular Descriptors Compound Selection

Commercial Availability and Purity

N-Demethyl-alpha-obscurine is commercially available from multiple specialty chemical suppliers with HPLC-verified purity ≥98% [1][2]. Product offerings range from 5 mg to 1 g, with pricing structures varying by vendor (e.g., TargetMol TN6060 at $660/5 mg) . Alpha-obscurine (CAS 596-55-4) is also available as a reference standard, but the two compounds are not analytically or pharmacologically interchangeable [3].

Procurement Spec
Data to verify
≥98% HPLC purity; available from multiple specialty suppliers
Verify CAS 34399-44-5 to ensure correct demethylated analog
Alpha-obscurine is distinct (CAS 596-55-4); vendor datasheets review required
Procurement Purity Vendor Comparison

N-Demethyl-alpha-obscurine: Optimal Use Cases


Extended Plasma Exposure Pharmacokinetic Studies

Investigators conducting preclinical pharmacokinetic evaluations in rodent models should select N-demethyl-alpha-obscurine (DOR) when the research objective demands sustained systemic exposure and elevated AUC values. With an AUC0→t of 156.91 ng·h/mL—2.2-fold higher than alpha-obscurine—and a prolonged elimination half-life of 2.24 h, DOR provides a wider analytical window for plasma sampling and metabolite quantification [1]. This is particularly advantageous for studies employing sparse sampling designs or investigating accumulation upon repeated dosing.

Metabolism and Biotransformation Studies

N-Demethyl-alpha-obscurine serves as a critical reference standard and investigational probe for delineating N-demethylation pathways within the Lycopodium alkaloid class. As the authentic metabolite of alpha-obscurine, DOR enables researchers to distinguish between parent compound and metabolite contributions in complex biological matrices [1]. Procurement of highly pure DOR (≥98%) is essential for accurate calibration curve construction and quantitative LC-MS/MS method validation [2].

Peripheral Studies with Minimal CNS Penetration

For in vivo efficacy or toxicology studies where central nervous system effects are undesirable or represent a confounding variable, DOR offers a favorable brain-to-plasma distribution profile. DOR achieves only 5.89 ng/g peak brain concentration—4.2-fold lower than alpha-obscurine—reducing the likelihood of centrally-mediated effects and simplifying interpretation of peripheral pharmacodynamic endpoints [1]. This property is especially relevant for evaluating anti-inflammatory or metabolic effects localized to peripheral tissues.

Analytical Method Development and QC

Analytical chemists developing HPLC or LC-MS/MS methods for Lycopodii Herba extract characterization or quality control should procure authenticated N-demethyl-alpha-obscurine as a quantitative reference standard. The compound's distinct retention characteristics, UV absorption profile, and mass spectrometric fragmentation pattern—differentiated from alpha-obscurine by the absence of the N-methyl moiety—enable accurate peak assignment and content determination in herbal preparations and biological samples [1].

Application
Selection Property
Validation Focus
Extended plasma exposure PK studies
Sustained systemic exposure context
Plasma exposure-model validation
Metabolism and biotransformation studies
Authentic N-desmethyl metabolite reference
Metabolic pathway identification
Peripheral studies with minimal CNS penetration
Reduced brain tissue distribution context
Peripheral vs. central compartment exposure validation
Analytical method development and QC
Distinct chromatographic and mass spectrometric profile
Peak assignment and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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